5-[(2,4-Dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
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Description
Scientific Research Applications
- CDK2 Inhibition : Researchers have explored pyrazolo[3,4-d]pyrimidin-4-one derivatives as novel CDK2 inhibitors. CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle regulation, making it an appealing target for cancer therapy. These compounds exhibit selective cytotoxicity against tumor cells, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. Notably, compounds 14 and 15 demonstrated potent activity against these cell lines .
- Pyrazoline Derivatives : A newly synthesized pyrazoline derivative containing the pyrazolo[3,4-d]pyrimidine scaffold showed promising anticancer potential. The compound was tested against various cancer cell lines, highlighting its cytotoxic effects .
- Altered Cell Cycle Progression : Pyrazolo[3,4-d]pyrimidin-4-one derivatives can disrupt cell cycle progression. For instance, compound 14 induced significant alterations in cell cycle phases, contributing to its antiproliferative effects .
- HCT Cells : Compound 14 not only inhibited cell growth but also induced apoptosis within HCT cells. Apoptosis is a programmed cell death mechanism that can be harnessed for cancer treatment .
- CDK2/Cyclin A2 : Several pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited enzymatic inhibitory activity against CDK2/cyclin A2. Notably, compounds 14, 13, and 15 displayed significant inhibitory effects, surpassing sorafenib (a known anticancer drug) .
- Cell Lines and CDK2 : Compound 14 demonstrated dual activity by inhibiting both cancer cell lines and CDK2. Its potency against both targets makes it a promising candidate for further investigation .
Cancer Treatment
Anticancer Activity
Cell Cycle Modulation
Apoptosis Induction
Enzymatic Inhibition
Dual Activity
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O/c1-12-4-2-3-5-17(12)25-18-15(9-23-25)19(26)24(11-22-18)10-13-6-7-14(20)8-16(13)21/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASSTHJYFSQQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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